Phenyl vinyl sulfone

Catalog No.
S569991
CAS No.
5535-48-8
M.F
C8H8O2S
M. Wt
168.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl vinyl sulfone

CAS Number

5535-48-8

Product Name

Phenyl vinyl sulfone

IUPAC Name

ethenylsulfonylbenzene

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

InChI

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

UJTPZISIAWDGFF-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)C1=CC=CC=C1

Synonyms

(Ethenylsulfonyl)benzene; Ethenyl Phenyl Sulfone; NSC 35394; URI 744; Vinylsulfonylbenzene

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1

Organic Synthesis

PVS serves as a valuable reagent in various cycloaddition reactions, enabling the formation of complex organic molecules. These reactions involve the coupling of two or more unsaturated molecules to form a cyclic structure. PVS readily participates in these reactions due to its specific chemical structure, allowing researchers to synthesize:

  • Cyclopropanes: These three-membered ring structures are crucial building blocks in numerous organic molecules, including pharmaceuticals and natural products. Studies have shown PVS can effectively participate in 1,3-dipolar cycloadditions: to form cyclopropanes.
  • Cyclohexenes: These six-membered ring structures are common in various organic compounds, including fragrances, pharmaceuticals, and natural products. PVS can participate in Diels-Alder reactions: to generate cyclohexenes.
  • Cyclooctadienes: These eight-membered ring structures are less common but find application in areas like organic materials and synthetic polymers. PVS has been utilized in tandem cycloaddition reactions: to access cyclooctadienes.

Battery Development

  • Forming a stable Solid Electrolyte Interphase (SEI) layer: The SEI layer forms on the electrode surface during battery operation and plays a crucial role in preventing electrolyte decomposition and improving battery performance. PVS is believed to promote the formation of a stable SEI layer, hindering further electrolyte breakdown and enhancing cycle stability.
  • Possessing a higher reduction potential than electrolyte components: This property allows PVS to preferentially decompose at the electrode surface during battery operation, protecting the electrolyte from degradation and contributing to improved battery life.

Drug Discovery

Researchers are investigating PVS as a potential scaffold for developing novel drugs targeting specific diseases. This involves modifying the PVS structure to create compounds with specific biological activities. Recent studies have explored PVS derivatives as:

  • NLRP3 inflammasome inhibitors: The NLRP3 inflammasome is a protein complex involved in the inflammatory response. Excessive activation of this complex is implicated in various inflammatory diseases. Studies have shown PVS-based compounds can inhibit the NLRP3 inflammasome, potentially offering therapeutic benefits for inflammatory conditions.
  • Antimalarial agents: Malaria is a parasitic disease affecting millions globally. Researchers have synthesized PVS-artemisinin hybrids, demonstrating potential in vitro antimalarial activity. These findings suggest PVS might serve as a starting point for developing novel antimalarial drugs.

Phenyl vinyl sulfone is an organic compound characterized by the molecular formula C8_8H8_8O2_2S and a molecular weight of 168.21 g/mol. It appears as a white to off-white solid with a melting point ranging from 67 to 69 °C and is soluble in most common organic solvents. The compound is stable under normal conditions but is incompatible with strong oxidizing agents . Its structure features a vinyl sulfone group attached to a phenyl ring, making it an important building block in organic synthesis.

Phenyl vinyl sulfone exhibits unique reactivity due to its dienophilic properties, participating in various cycloaddition reactions. It can react with alkyl radicals, leading to the formation of 2-alkylethyl phenyl sulfone in the presence of hydrogen donors . Additionally, it can undergo oxidative desulfonylation, resulting in ketone formation when treated with molybdenum peroxide at low temperatures . The compound also serves as a reagent in cycloaddition reactions to produce cyclopropanes, cyclohexenes, and cyclooctadienes .

Phenyl vinyl sulfone has demonstrated significant biological activity, particularly as a synthetic inhibitor of cysteine proteases. It exhibits antihelminthic and antiprotozoal properties, making it a candidate for therapeutic applications against parasitic infections. Furthermore, it inhibits transpeptidase SrtA, which is crucial for cell wall protein anchoring and virulence in Staphylococcus aureus, highlighting its potential in combating bacterial infections .

The synthesis of phenyl vinyl sulfone can be achieved through various methods. One notable approach involves the reaction of sodium sulfinates with phenylpropiolic acids, mediated by phosphoric acid . Another method includes an economical one-pot iodosulfonation-dehydroiodination reaction using molecular iodine . Detailed procedures for these syntheses can be found in organic synthesis literature .

Phenyl vinyl sulfone has diverse applications across several fields:

  • Organic Synthesis: It serves as a versatile reagent for constructing complex organic molecules.
  • Pharmaceuticals: Due to its biological activities, it is investigated for use in developing drugs targeting parasitic and bacterial infections.
  • Material Science: Its properties make it useful in creating polymers and other materials where specific chemical functionalities are required .

Research on the interactions of phenyl vinyl sulfone has revealed its ability to form adducts with radicals and other reactive species. Studies indicate that it can effectively participate in radical addition reactions, which are essential for synthesizing various derivatives and exploring its potential biological effects .

Phenyl vinyl sulfone shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaUnique Features
Phenyl vinyl sulfideC8_8H8_8SContains sulfur without the vinyl sulfone functionality
Phenyl vinyl sulfoxideC8_8H8_8OContains a sulfoxide group instead of a sulfone
Ethylene sulfideC2_2H4_4SA simpler structure used primarily in polymerization
Benzene sulfonic acidC6_6H6_6O3_3SA strong acid used in various industrial applications

Uniqueness: Phenyl vinyl sulfone is distinguished by its dual functionality as both a dienophile and an inhibitor of specific biological targets. Its ability to participate in cycloaddition reactions further sets it apart from similar compounds that may not exhibit such reactivity.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

168.02450067 g/mol

Monoisotopic Mass

168.02450067 g/mol

Heavy Atom Count

11

UNII

31973457VY

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (95.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5535-48-8

Wikipedia

Phenyl vinyl sulfone

Dates

Modify: 2023-08-15

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